molecular formula C11H22 B13952922 1,2-Diethyl-3-methylcyclohexane CAS No. 61141-80-8

1,2-Diethyl-3-methylcyclohexane

Cat. No.: B13952922
CAS No.: 61141-80-8
M. Wt: 154.29 g/mol
InChI Key: DGTVJPPECBACBB-UHFFFAOYSA-N
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Description

1,2-Diethyl-3-methylcyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclohexane ring substituted with two ethyl groups at positions 1 and 2, and a methyl group at position 3. The molecular formula for this compound is C11H22.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Diethyl-3-methylcyclohexane can be achieved through various organic reactions. One common method involves the alkylation of cyclohexane derivatives. For instance, starting with 1,2-dibromocyclohexane, ethyl groups can be introduced through a Grignard reaction using ethylmagnesium bromide. The methyl group can then be added via a Friedel-Crafts alkylation using methyl chloride and an aluminum chloride catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of corresponding aromatic compounds or the use of high-pressure catalytic processes to introduce the ethyl and methyl groups onto the cyclohexane ring.

Chemical Reactions Analysis

Types of Reactions: 1,2-Diethyl-3-methylcyclohexane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons.

    Substitution: Halogenation reactions can replace hydrogen atoms with halogens like chlorine or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.

Major Products:

    Oxidation: Cyclohexanol, cyclohexanone, or cyclohexanecarboxylic acid.

    Reduction: Cyclohexane.

    Substitution: 1,2-Diethyl-3-chlorocyclohexane or 1,2-Diethyl-3-bromocyclohexane.

Scientific Research Applications

1,2-Diethyl-3-methylcyclohexane finds applications in various fields of scientific research:

    Chemistry: Used as a model compound to study the conformational analysis of substituted cyclohexanes.

    Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.

    Medicine: Explored for its potential use in drug delivery systems as a hydrophobic carrier.

    Industry: Utilized in the synthesis of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism by which 1,2-Diethyl-3-methylcyclohexane exerts its effects largely depends on its chemical interactions. In oxidation reactions, it undergoes electron transfer processes leading to the formation of oxidized products. In substitution reactions, it forms reactive intermediates that facilitate the replacement of hydrogen atoms with halogens.

Molecular Targets and Pathways:

    Oxidation Pathway: Involves the formation of free radicals or carbocations as intermediates.

    Substitution Pathway: Proceeds through the formation of halonium ions or radical intermediates.

Comparison with Similar Compounds

1,2-Diethyl-3-methylcyclohexane can be compared with other disubstituted cyclohexanes such as:

    1,2-Dimethylcyclohexane: Similar in structure but with two methyl groups instead of ethyl and methyl groups.

    1,2-Diethylcyclohexane: Lacks the additional methyl group at position 3.

    1,3-Diethylcyclohexane: Substituents are positioned differently on the ring.

Uniqueness: The unique combination of ethyl and methyl groups at specific positions on the cyclohexane ring gives this compound distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

61141-80-8

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

1,2-diethyl-3-methylcyclohexane

InChI

InChI=1S/C11H22/c1-4-10-8-6-7-9(3)11(10)5-2/h9-11H,4-8H2,1-3H3

InChI Key

DGTVJPPECBACBB-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1CC)C

Origin of Product

United States

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